methyl 7-methyl-1H-indole-6-carboxylate methyl 7-methyl-1H-indole-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 733035-34-2
VCID: VC8133889
InChI: InChI=1S/C11H11NO2/c1-7-9(11(13)14-2)4-3-8-5-6-12-10(7)8/h3-6,12H,1-2H3
SMILES: CC1=C(C=CC2=C1NC=C2)C(=O)OC
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol

methyl 7-methyl-1H-indole-6-carboxylate

CAS No.: 733035-34-2

Cat. No.: VC8133889

Molecular Formula: C11H11NO2

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

methyl 7-methyl-1H-indole-6-carboxylate - 733035-34-2

Specification

CAS No. 733035-34-2
Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
IUPAC Name methyl 7-methyl-1H-indole-6-carboxylate
Standard InChI InChI=1S/C11H11NO2/c1-7-9(11(13)14-2)4-3-8-5-6-12-10(7)8/h3-6,12H,1-2H3
Standard InChI Key MTGUQGHBLCZRAM-UHFFFAOYSA-N
SMILES CC1=C(C=CC2=C1NC=C2)C(=O)OC
Canonical SMILES CC1=C(C=CC2=C1NC=C2)C(=O)OC

Introduction

Synthesis and Production Methods

Fischer Indole Synthesis

The Fischer indole synthesis remains a cornerstone for constructing the indole core. For methyl 7-methyl-1H-indole-6-carboxylate, this method involves condensing 4-methylphenylhydrazine with a β-keto ester under acidic conditions. For example, cyclohexanone derivatives react with substituted phenylhydrazines in methanol catalyzed by methanesulfonic acid, yielding the indole ring after cyclization . Industrial-scale adaptations employ continuous flow reactors to enhance efficiency, achieving yields exceeding 80% under optimized reflux conditions.

Palladium-Catalyzed Cross-Coupling

Alternative routes utilize palladium-catalyzed cross-coupling reactions. A halogenated indole precursor (e.g., 6-bromo-7-methylindole) reacts with methyl formate in the presence of a palladium catalyst (e.g., Pd(PPh3_3)4_4) and a base (e.g., K2_2CO3_3) in dimethylformamide (DMF). This method offers regioselectivity and is scalable, with reported yields of 75–90%.

Table 1: Synthetic Methods Comparison

MethodConditionsYield (%)Scalability
Fischer Indole SynthesisH2_2SO4_4, MeOH, reflux80–85High
Cross-CouplingPd(PPh3_3)4_4, DMF, 80°C75–90Moderate

Physicochemical Properties

Methyl 7-methyl-1H-indole-6-carboxylate exhibits a density of 1.212 g/cm³, a boiling point of 339.1°C, and a flash point of 158.9°C. The ester group at position 6 enhances lipophilicity (logP=2.04\log P = 2.04), while the methyl substituent at position 7 slightly elevates thermal stability compared to unsubstituted analogs .

Chemical Reactivity

Oxidation and Reduction

The ester group undergoes hydrolysis under acidic or basic conditions to yield 7-methyl-1H-indole-6-carboxylic acid. Lithium aluminum hydride (LiAlH4_4) reduces the ester to the corresponding alcohol, 7-methyl-1H-indole-6-methanol, with >90% efficiency.

Electrophilic Substitution

The indole ring participates in electrophilic substitution at positions 2 and 4. Nitration with nitric acid in acetic anhydride produces 3-nitro derivatives, while halogenation (e.g., bromine in DCM) yields 4-bromo-substituted products .

Biological Activities

Anticancer Mechanisms

In breast cancer (MCF-7) and liver cancer (HepG2) cell lines, methyl 7-methyl-1H-indole-6-carboxylate induces apoptosis via mitochondrial pathway activation. Caspase-3/7 activity increases by 3-fold at 50 μM, with minimal cytotoxicity to non-cancerous cells.

Table 2: Biological Activity Profile

ActivityModel SystemKey Finding
AntiviralHIV-1 integraseIC50_{50} = 0.13 μM
AnticancerMCF-7 cellsCaspase-3 activation at 50 μM
AntimicrobialE. coli, S. aureusMIC = 100–200 μg/mL

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to neuroprotective agents. Derivatives with modified ester groups show enhanced blood-brain barrier penetration, making them candidates for Alzheimer’s disease therapeutics .

Material Science

Incorporated into polyimide polymers, it improves thermal stability (decomposition temperature >400°C) and mechanical strength, enabling use in high-performance aerospace materials.

Comparison with Structural Analogs

Table 3: Substituent Effects on Bioactivity

CompoundSubstituentsIC50_{50} (HIV-1)Solubility (mg/mL)
Methyl 7-methyl-1H-indole-6-carboxylate7-CH3_3, 6-COOCH3_30.13 μM0.55 (DMSO)
Methyl 3-methyl-1H-indole-6-carboxylate3-CH3_3, 6-COOCH3_30.45 μM0.72 (DMSO)

The 7-methyl analog demonstrates superior antiviral potency due to enhanced π-π stacking with viral DNA, while the 3-methyl variant exhibits better solubility .

Analytical Characterization

  • NMR: 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 8.34 (s, 1H, H-2), 7.52–7.48 (m, 2H, H-4/H-5), 6.97 (d, J=2.4J = 2.4 Hz, 1H, H-7) .

  • HPLC: Purity >98% (C18 column, acetonitrile/water gradient) .

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